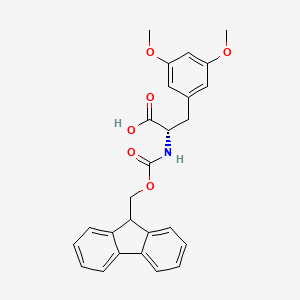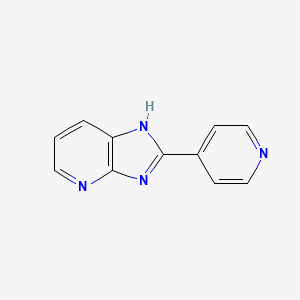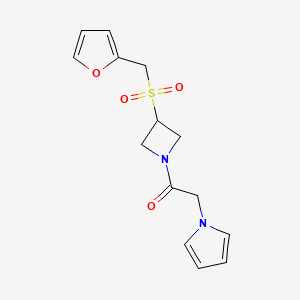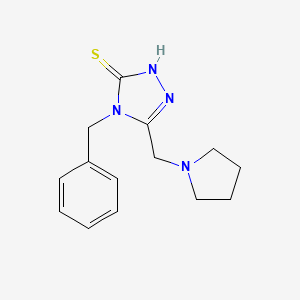
L-N-Fmoc-3,5-dimethoxyphenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-N-Fmoc-3,5-dimethoxyphenylalanine is a compound with the CAS Number 381222-51-1 and a linear formula of C26H25NO6 . It has a molecular weight of 447.49 . The IUPAC name for this compound is (2S)-3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids, including L-N-Fmoc-3,5-dimethoxyphenylalanine, features a complex interplay between the fluorenylmethoxy carbonyl group and the amino acid itself. The Fmoc group provides steric hindrance and protection for the amino group, facilitating peptide synthesis.Chemical Reactions Analysis
The Fmoc group is a base-labile protecting group used in organic synthesis . It is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
L-N-Fmoc-3,5-dimethoxyphenylalanine is a white to yellow solid . It should be stored at room temperature .Applications De Recherche Scientifique
Hydrogel Formation and Self-Assembly
Fmoc-protected aromatic amino acids derived from phenylalanine, including modifications like pentafluorophenylalanine (F5-Phe), have been identified as highly effective low molecular weight (LMW) hydrogelators. These compounds can spontaneously self-assemble into fibrils that form a hydrogel network upon dissolution in water. The study by Ryan et al. (2011) elaborates on the effect of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives, demonstrating the significant influence of side chain functionalization on these processes. They explored how C-terminal esters and amides affect the hydrogelation behavior, offering insights into the development of optimal amino acid LMW hydrogelators for gelation in complex media (Ryan et al., 2011).
Antibacterial and Anti-inflammatory Applications
The research by Schnaider et al. (2019) on the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH demonstrates the intrinsic antibacterial properties of self-assembling building blocks. These findings underscore the potential for using Fmoc-decorated peptides in the development of enhanced composite materials for biomedical applications, highlighting their ability to inhibit and hinder bacterial growth without cytotoxic effects on mammalian cell lines (Schnaider et al., 2019).
Enhancing Biomedical Materials
Peptide- and amino-acid-based nanotechnologies are rapidly advancing, with Fmoc-decorated self-assembling building blocks showing promise for antibacterial and anti-inflammatory purposes. These materials can be functionalized and incorporated within resin-based composites, presenting a novel approach for the development of biomedical materials (Schnaider et al., 2019).
Cell Culture and Tissue Engineering
Fmoc-peptide gels have been introduced as matrices for cell culture, with the ability to support the viability and proliferation of various cell types, including bovine chondrocytes and human dermal fibroblasts. The introduction of chemical functionality, such as NH2, COOH, or OH groups, into Fmoc-peptide scaffolds has shown to enhance compatibility with different cell types, providing gels with tunable chemical and mechanical properties for in vitro cell culture (Jayawarna et al., 2009).
Propriétés
IUPAC Name |
(2S)-3-(3,5-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(14-17)32-2)13-24(25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,23-24H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHGHGFWIGKMJY-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-N-Fmoc-3,5-dimethoxyphenylalanine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2670673.png)

![(Z)-2-(3-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2670675.png)


![1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene](/img/structure/B2670684.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2670685.png)

![N-(2-methoxy-5-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2670687.png)
![N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2670688.png)
![Methyl {2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2670689.png)
![4-[4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2670694.png)

